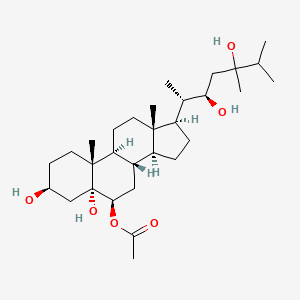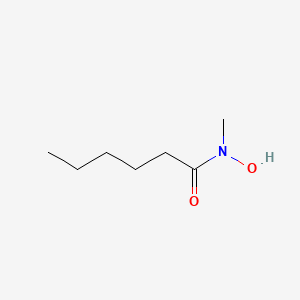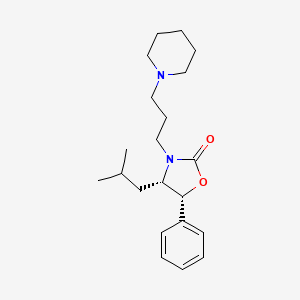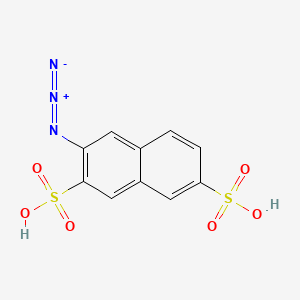
Salsolidina
Descripción general
Descripción
Salsolidina es un alcaloide tetrahydroisoquinolina conocido por su función como inhibidor de la monoamino oxidasa A. Este compuesto se deriva de fuentes naturales y se ha estudiado por sus posibles propiedades farmacológicas, particularmente en el contexto de la neuroprotección y la salud cardiovascular .
Aplicaciones Científicas De Investigación
Química: Se utiliza como precursor para la síntesis de alcaloides complejos y otros compuestos bioactivos.
Biología: Investigado por su papel en la modulación de la actividad enzimática y los niveles de neurotransmisores.
Medicina: Explorado por sus propiedades neuroprotectoras y cardiovasculares, particularmente en el contexto de enfermedades neurodegenerativas e hipertensión.
Industria: Utilizado en el desarrollo de productos farmacéuticos y como herramienta de investigación en estudios bioquímicos
Mecanismo De Acción
Salsolidina ejerce sus efectos principalmente a través de la inhibición de la monoamino oxidasa A. Esta enzima es responsable de la descomposición de los neurotransmisores monoamina como la serotonina y la dopamina. Al inhibir esta enzima, la this compound aumenta los niveles de estos neurotransmisores en el cerebro, lo que puede tener efectos neuroprotectores y antidepresivos. Además, se ha demostrado que la this compound inhibe débilmente la acetilcolinesterasa y la butirilcolinesterasa, contribuyendo aún más a sus propiedades neuroprotectoras .
Compuestos Similares:
Salsolinol: Otro alcaloide tetrahydroisoquinolina con propiedades neurotóxicas y neuroprotectoras.
Salsolina: Un compuesto relacionado con características estructurales y actividades farmacológicas similares.
Isosalsolina: Un isómero de la salsolina con efectos biológicos distintos.
Norsalsolinol: Un derivado con posibles implicaciones en enfermedades neurodegenerativas .
Unicidad: this compound es única en su inhibición estereoespecífica de la monoamino oxidasa A, siendo el R-enantiómero más activo que el S-enantiómero. Esta especificidad la convierte en una herramienta valiosa en la investigación bioquímica y un posible agente terapéutico para diversas afecciones neurológicas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Salsolidina se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de 6,7-dimetoxi-1,2,3,4-tetrahidroisoquinolina con formamidina en presencia de un catalizador como el ácido camforsulfónico. La mezcla de reacción se calienta a reflujo, seguido de enfriamiento y posterior procesamiento para producir this compound .
Métodos de Producción Industrial: La producción industrial de this compound a menudo implica el uso de sistemas de flujo continuo y disolventes verdes para mejorar la eficiencia y la sostenibilidad. Los métodos enzimáticos, como las reacciones catalizadas por lipasas, también se emplean para lograr una alta pureza enantiomérica .
Análisis De Reacciones Químicas
Tipos de Reacciones: Salsolidina se somete a varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar los derivados de quinolina correspondientes.
Reducción: Las reacciones de reducción pueden convertir la this compound en sus derivados dihidro.
Sustitución: this compound puede participar en reacciones de sustitución, particularmente en el átomo de nitrógeno.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Las condiciones a menudo implican el uso de haluros de alquilo o cloruros de acilo en presencia de una base.
Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de quinolina y dihidroisoquinolina, que tienen propiedades farmacológicas distintas .
Comparación Con Compuestos Similares
Salsolinol: Another tetrahydroisoquinoline alkaloid with neurotoxic and neuroprotective properties.
Salsoline: A related compound with similar structural features and pharmacological activities.
Isosalsoline: An isomer of salsoline with distinct biological effects.
Norsalsolinol: A derivative with potential implications in neurodegenerative diseases .
Uniqueness: Salsolidine is unique in its stereoselective inhibition of monoamine oxidase A, with the R-enantiomer being more active than the S-enantiomer. This specificity makes it a valuable tool in biochemical research and a potential therapeutic agent for various neurological conditions .
Propiedades
IUPAC Name |
6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h6-8,13H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYJLVDKPJHJCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63283-42-1 (hydrochloride) | |
| Record name | Salsolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005784747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20959384 | |
| Record name | 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20959384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5784-74-7, 38520-68-2 | |
| Record name | Salsolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005784747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20959384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(3R,5S,7S)-11-amino-7-methoxy-4,12-dimethyl-8-methylidene-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),11-diene-10,13-dione](/img/structure/B1216971.png)





